N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide
Description
N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide is a synthetic organic compound characterized by a substituted phenyl ring with ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups at the 3- and 5-positions, respectively. The amide group (–CONH₂) is attached to the phenyl ring via a 2-methylpropanoyl (isobutyryl) chain.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(3-ethoxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-5-16-12-7-10(4)6-11(8-12)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
NUZDGPOFBJIHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Ethoxy-5-methylphenylamine+2-Methylpropanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 3-Ethoxy-5-methylbenzoic acid.
Reduction: N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide and related compounds from the evidence:
Key Structural and Functional Differences
Substituent Effects on Bioavailability: The target compound’s ethoxy and methyl groups balance lipophilicity and steric hindrance, favoring passive diffusion across membranes. In contrast, the tetrazole-containing analog () exhibits higher polarity, which may limit bioavailability despite enhanced target binding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves direct acylation of 3-ethoxy-5-methylaniline with isobutyryl chloride, a simpler route compared to the multi-step protocols for tetrazole derivatives () or diisopropylamide analogs () .
Pharmacological Potential: The amino-fluorophenyl analog () may exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases) but risks instability under acidic conditions .
Biological Activity
N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 209.27 g/mol
- CAS Number: 89427260
The compound features an ethoxy group and a 5-methyl substitution on the phenyl ring, contributing to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxy-5-methylphenylamine with 2-methylpropanoyl chloride, facilitated by a base such as triethylamine under anhydrous conditions. This method ensures high purity and yield, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
This compound has been investigated for its anti-inflammatory and analgesic properties. Studies show that it can modulate pain pathways by interacting with specific receptors involved in pain perception, such as TRPV1 (Transient Receptor Potential Vanilloid 1). This interaction could lead to reduced pain sensitivity and inflammation, making it a candidate for pain management therapies .
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets within the body. The compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, its action on TRPV1 suggests a mechanism where it inhibits capsaicin-induced activation, thereby providing analgesic effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Analgesic Activity in Animal Models : In a rat model of neuropathic pain, the compound demonstrated significant analgesic effects compared to control groups, indicating its potential utility in chronic pain management.
- In Vitro Antimicrobial Studies : Laboratory tests revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its relevance in addressing antibiotic resistance issues.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Activity | Notable Differences |
|---|---|---|
| N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide | Antimicrobial | Different substitution pattern on the phenyl ring |
| N-(3-Ethoxy-5-methylphenyl)-2,2-dimethylpropanamide | Analgesic | Variation in alkyl group size affecting receptor binding |
This comparative analysis underscores the specificity of this compound's biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
